molecular formula C26H28N4O2 B2754764 N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903324-37-8

N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2754764
CAS No.: 903324-37-8
M. Wt: 428.536
InChI Key: XGBDIIATUYOOJK-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a complex heterocyclic framework. The molecule features a central ethanediamide bridge linking two distinct moieties: a 2-ethylphenyl group and a pyridin-3-yl-substituted tetrahydroisoquinoline system.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-2-19-8-5-6-12-23(19)29-26(32)25(31)28-17-24(21-11-7-14-27-16-21)30-15-13-20-9-3-4-10-22(20)18-30/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDIIATUYOOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C26H28N4O2, with a molecular weight of 428.536 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural components have shown promising results against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)1.9Induction of apoptosis
Compound BHepG2 (Liver)5.4Inhibition of cell cycle
Compound CHT-29 (Colon)6.5Apoptosis and necrosis

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. For example, certain related compounds exhibited significant antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound DE. faecalis4029
Compound EK. pneumoniae5024
Compound FP. aeruginosa4530

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable case study involved a derivative of the compound tested on human cancer cell lines where it demonstrated significant cytotoxic effects. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three analogs (Table 1).

Table 1: Comparative Analysis of N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Yield (if available)
This compound (Target) C27H31N5O2 457.58 2-ethylphenyl, pyridin-3-yl, 1,2,3,4-tetrahydroisoquinolin-2-yl Not reported
N~1~-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl]-N~2~-(4-ethylphenyl)ethanediamide C27H31N5O2 457.58 4-ethylphenyl, pyridin-3-yl, 3,4-dihydroisoquinolin-2(1H)-yl Available: 28 mg (exact solubility not specified)
N~1~-(2-ethylphenyl)-N~2~-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide (E155-0774) C27H31N5O2 457.58 2-ethylphenyl, pyridin-3-yl, 4-phenylpiperazin-1-yl Available: 28 mg
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 1,3-dioxoisoindolin-2-yl, pyridin-2-yl sulfamoyl, 4-methylpentanamide Yield: 83%

Key Observations

Positional Isomerism : The target compound and its analog (row 2, Table 1) differ in the substitution pattern of the ethylphenyl group (2- vs. 4-ethylphenyl). Positional isomerism can significantly alter pharmacokinetic properties, such as membrane permeability and metabolic stability, due to steric and electronic effects .

Heterocyclic Core Variations: The 1,2,3,4-tetrahydroisoquinolin-2-yl group in the target compound contrasts with the 3,4-dihydroisoquinolin-2(1H)-yl group in its analog (row 2). The latter has a partially unsaturated ring, which may enhance rigidity and receptor-binding affinity. Replacing tetrahydroisoquinoline with 4-phenylpiperazin-1-yl (E155-0774, row 3) introduces a piperazine ring, a common motif in CNS-targeting drugs (e.g., antipsychotics). This substitution likely modifies solubility and off-target effects .

Functional Group Diversity: The sulfonamide-containing analog (row 4, Table 1) incorporates a 1,3-dioxoisoindolin-2-yl group and a sulfamoyl moiety. 457.58), which may reduce blood-brain barrier penetration .

Hypothetical Structure-Activity Relationships (SAR)

  • Tetrahydroisoquinoline vs. Piperazine: The tetrahydroisoquinoline scaffold in the target compound may confer selectivity toward opioid or adrenergic receptors, whereas the piperazine analog (E155-0774) could exhibit affinity for serotonin or dopamine receptors .
  • Sulfamoyl vs.

Research Implications

Further studies should prioritize synthesizing the target compound and evaluating its binding affinity, solubility, and metabolic stability relative to its analogs.

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